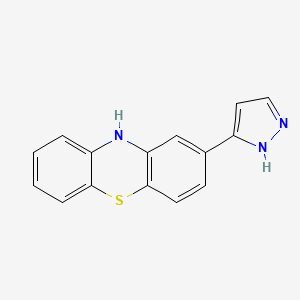

2-(1H-pyrazol-3-yl)-10H-phenothiazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-5-yl)-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3S/c1-2-4-14-12(3-1)17-13-9-10(5-6-15(13)19-14)11-7-8-16-18-11/h1-9,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWWCIGZVBAOTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C4=CC=NN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493875 | |

| Record name | 2-(1H-Pyrazol-5-yl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63285-55-2 | |

| Record name | 2-(1H-Pyrazol-5-yl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-pyrazol-3-yl)-10H-phenothiazine

Abstract

This guide provides a comprehensive technical overview of the synthesis and detailed characterization of 2-(1H-pyrazol-3-yl)-10H-phenothiazine, a heterocyclic compound integrating two pharmacologically significant moieties.[1] The phenothiazine core is a well-established scaffold in medicinal chemistry, forming the basis for drugs with antipsychotic, antihistaminic, and antiemetic properties.[2][3] The pyrazole ring is another privileged structure, present in numerous FDA-approved drugs for treating a wide range of conditions, including cancer and inflammatory diseases.[4][5] The strategic fusion of these two heterocycles presents a promising avenue for the development of novel therapeutic agents.[1] This document outlines a validated multi-step synthetic pathway, provides detailed experimental protocols, and describes the full spectroscopic characterization of the title compound, offering field-proven insights into the causality behind key experimental choices.

Rationale and Synthetic Strategy

The design of this compound is predicated on the principle of molecular hybridization, combining the rigid, butterfly-shaped, and electron-rich phenothiazine tricycle with the versatile pyrazole ring system.[1] This combination is anticipated to yield novel pharmacological profiles.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the pyrazole ring, a common strategy for pyrazole synthesis.[6] The pyrazole ring can be formed from a 1,3-dicarbonyl equivalent, specifically an α,β-unsaturated ketone (a chalcone), and a hydrazine source. This leads to the key intermediate, a phenothiazine-substituted chalcone, which can be synthesized via a Claisen-Schmidt condensation from 2-acetyl-10H-phenothiazine. The acetylphenothiazine precursor is accessible through a Friedel-Crafts acylation of the parent 10H-phenothiazine.

Caption: Retrosynthetic pathway for the target molecule.

Synthetic Workflow and Experimental Protocols

The synthesis is a three-step process starting from commercially available 10H-phenothiazine. Each protocol is designed to be self-validating, with clear endpoints and purification strategies.

Caption: Overall synthetic workflow diagram.

Step 1: Synthesis of 2-Acetyl-10H-phenothiazine

Principle: This reaction is a classic Friedel-Crafts acylation. The phenothiazine ring is electron-rich and undergoes electrophilic substitution. The acylation occurs preferentially at the 2-position due to electronic and steric factors. Carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are common solvents, and aluminum chloride (AlCl₃) is the Lewis acid catalyst that activates the acetyl chloride.

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry CS₂ at 0-5 °C, add 10H-phenothiazine (1.0 eq.) portion-wise.

-

Allow the mixture to stir for 15 minutes, then add acetyl chloride (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for 2-3 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and pour it carefully onto crushed ice with concentrated HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield 2-acetyl-10H-phenothiazine as a solid.

Step 2: Synthesis of the Chalcone Intermediate

Principle: The formation of the 1,3-dicarbonyl precursor is achieved by condensation of the methyl ketone (2-acetyl-10H-phenothiazine) with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a synthon for a formyl group, reacting with the enolizable ketone to form an enaminone, which is a key chalcone-like intermediate for pyrazole synthesis.

Protocol:

-

In a round-bottom flask, dissolve 2-acetyl-10H-phenothiazine (1.0 eq.) in anhydrous xylene.

-

Add DMF-DMA (1.5 eq.) to the solution.

-

Heat the mixture under reflux for 8-10 hours, using a Dean-Stark apparatus if necessary to remove methanol.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates upon cooling. Filter the solid, wash with cold hexane, and dry under vacuum to yield (E)-1-(10H-phenothiazin-2-yl)-3-(dimethylamino)prop-2-en-1-one.

Step 3: Synthesis of this compound

Principle: This is the final ring-forming step. The chalcone intermediate reacts with hydrazine hydrate in a cyclocondensation reaction.[7][8][9] The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl, followed by intramolecular cyclization and elimination of dimethylamine and water to form the stable aromatic pyrazole ring. A catalytic amount of acetic acid is often used to facilitate the reaction.[7][9]

Protocol:

-

Suspend the chalcone intermediate (1.0 eq.) in ethanol.

-

Add hydrazine hydrate (1.2 - 1.5 eq.) followed by a few drops of glacial acetic acid.

-

Heat the mixture under reflux for 6-8 hours. The progress of the reaction should be monitored by TLC.[7]

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.[4]

-

Filter the resulting solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Physicochemical and Spectroscopic Characterization

Full characterization is essential to confirm the structure and purity of the synthesized compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁N₃S | [10] |

| Molecular Weight | 265.33 g/mol | [10] |

| Melting Point | 225-227 °C | [1] |

| Appearance | Solid (typically off-white to pale yellow) | --- |

Spectroscopic Data Summary

The following sections detail the expected spectroscopic signatures for this compound.

| Technique | Key Expected Signals |

| ¹H NMR | Aromatic protons (phenothiazine): δ 6.6-7.4 ppm; Pyrazole protons: δ ~6.5 ppm (d), ~7.6 ppm (d); NH protons (phenothiazine & pyrazole): Broad singlets, exchangeable with D₂O.[1][4] |

| ¹³C NMR | Aromatic carbons: δ 110-160 ppm.[1][4] |

| FT-IR (cm⁻¹) | N-H stretch (pyrazole): ~3200-3400; N-H stretch (phenothiazine): ~3340; Aromatic C-H stretch: >3000; C=N, C=C stretch: ~1450-1600; C-S stretch: ~740.[1][11][12] |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 265 (Odd value consistent with Nitrogen Rule).[10][13] |

Detailed Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a detailed map of the molecule's hydrogen atoms.

-

Phenothiazine Protons: The aromatic protons on the phenothiazine core are expected to appear in the typical aromatic region of δ 6.6-7.4 ppm.[1] The substitution at the 2-position will result in complex splitting patterns (doublets, triplets, and doublets of doublets) for the remaining seven protons.

-

Pyrazole Protons: The two protons on the pyrazole ring will appear as doublets due to coupling with each other. The C4-H proton is expected around δ 6.5 ppm, while the C5-H proton will be further downfield.

-

N-H Protons: The N-H proton of the phenothiazine ring and the N-H proton of the pyrazole ring will appear as broad singlets. Their chemical shift can vary depending on solvent and concentration, and they will disappear upon shaking the sample with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will confirm the carbon skeleton.

-

Signals for the aromatic carbons of both the phenothiazine and pyrazole rings are expected in the range of δ 110-160 ppm.[1]

-

The carbon attached to the sulfur atom (C-S) and the carbon attached to the nitrogen atom (C-N) within the phenothiazine ring will have characteristic shifts.

-

The three distinct carbons of the pyrazole ring will also be identifiable.

Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present.

-

A prominent broad band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring.[1]

-

The N-H stretch of the phenothiazine secondary amine typically appears around 3340 cm⁻¹.

-

Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.[1]

-

The C-S bond in the phenothiazine ring gives rise to absorptions in the fingerprint region, often around 735-752 cm⁻¹, which can also be indicative of the substitution pattern on the benzene rings.[1][11]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The molecular formula is C₁₅H₁₁N₃S. With three nitrogen atoms (an odd number), the molecular weight is expected to be an odd number, consistent with the Nitrogen Rule.[13][14] The M⁺ peak should be observed at m/z = 265.[10]

-

Fragmentation: Common fragmentation pathways may include the loss of HCN (m/z 27) from the pyrazole ring or cleavage of the phenothiazine core. The fragmentation of the phenothiazine nucleus itself is a characteristic process that can be compared against library data.[15][16]

Potential Applications and Future Outlook

The title compound, this compound, is a molecule of significant interest for drug discovery. It has been investigated for potential antimicrobial, antitumor, and anti-inflammatory activities.[1] The phenothiazine moiety is known for its neuroleptic and anticancer properties, while the pyrazole scaffold is a cornerstone of anti-inflammatory and kinase inhibitor drugs.[2][4][5] Future research should focus on derivatization of this core structure, particularly at the N-10 position of the phenothiazine and the N-1 position of the pyrazole, to develop a library of analogues for comprehensive structure-activity relationship (SAR) studies. These studies could lead to the identification of potent and selective lead compounds for various therapeutic targets.

References

-

Mini Rev Med Chem. (2025, August 25). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Available at: [Link]

-

AIP Conference Proceedings. (2022). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. Available at: [Link]

-

Rasayan J. Chem. (2023). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Available at: [Link]

-

International Journal of Innovative Research in Technology. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. Available at: [Link]

-

Pharmazie. (1976). Synthesis of some new phenothiazine derivatives of expected medicinal value. Available at: [Link]

-

ACS Omega. (2024, July 2). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Available at: [Link]

-

Heliyon. (2020, September 24). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Available at: [Link]

-

The Pharmaceutical and Chemical Journal. (2017, April 26). Synthesis and Characterization of Phenothiazine Derivatives. Available at: [Link]

-

Jurnal Kimia Riset. (2022). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Available at: [Link]

-

Egyptian Journal of Chemistry. (2025, January 23). Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Contents - Supporting Information. Available at: [Link]

-

ResearchGate. (2025, August 6). Synthesis of 2-(1H-pyrazol-3-YL) phenols. Available at: [Link]

-

Molecules. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Journal of the Chemical Society of Pakistan. (1984). INFRARED SPECTRA OF PHENOTHIAZINES. Available at: [Link]

-

Journal of Inflammation Research. (2023). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Phenothiazine - Mass spectrum (electron ionization). Available at: [Link]

-

ResearchGate. (2025, August 6). (E)-3-(2-Alkyl-10H-phenothiazin-3-yl)-1-arylprop-2-en-1-ones: Preparative, IR, NMR and DFT study. Available at: [Link]

-

Future Journal of Pharmaceutical Sciences. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Available at: [Link]

-

ResearchGate. (2025, August 6). Synthesis and antioxidant evaluation of novel phenothiazine linked substitutedbenzylideneamino-1,2,4-triazole derivatives. Available at: [Link]

-

IOSR Journal of Pharmacy. (2020, September 17). Synthesis and Evaluation of Phenothiazine Derivatives. Available at: [Link]

-

Molecules. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Available at: [Link]

-

PubMed Central. (2022, November 4). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Available at: [Link]

-

Organic & Biomolecular Chemistry. (2006). (E)-3-(2-Alkyl-10H-phenothiazin-3-yl)-1-arylprop-2-en-1-ones: preparative, IR, NMR and DFT study. Available at: [Link]

-

ResearchGate. (2025, August 6). Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies. Available at: [Link]

- Google Patents. (n.d.). US4289768A - Phenothiazine derivatives and a process for their preparation.

-

National Institute of Standards and Technology. (n.d.). Phenothiazine - NIST WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

-

NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

Sources

- 1. Buy this compound | 63285-55-2 [smolecule.com]

- 2. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ijirt.org [ijirt.org]

- 8. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. This compound CAS#: 63285-55-2 [m.chemicalbook.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. researchgate.net [researchgate.net]

- 13. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Phenothiazine [webbook.nist.gov]

- 16. Phenothiazine [webbook.nist.gov]

A Technical Guide to the Crystal Structure Determination of 2-(1H-pyrazol-3-yl)-10H-phenothiazine: From Synthesis to In Silico Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and structural elucidation of 2-(1H-pyrazol-3-yl)-10H-phenothiazine, a heterocyclic compound of significant interest in medicinal chemistry.[1] Phenothiazine and pyrazole scaffolds are well-established pharmacophores, and their combination in a single molecular entity presents a promising avenue for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and neurology.[2][3][4][5] While a definitive, publicly available crystal structure for this specific molecule is not yet documented, this guide offers a robust, logical pathway for its determination. We will delve into the causality behind experimental choices, providing a self-validating system for researchers to follow. The protocols described herein are grounded in established methodologies for small organic molecules and are supported by authoritative references.

Introduction: The Scientific Rationale

The amalgamation of a phenothiazine tricycle and a pyrazole ring within a single molecule creates a unique electronic and steric profile. Phenothiazines are known for their non-planar, butterfly-like conformation and their historical success as antipsychotic drugs.[1][6] Pyrazole derivatives, on the other hand, are five-membered aromatic heterocycles renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][7][8][9] The synergistic potential of these two moieties in this compound warrants a thorough investigation of its three-dimensional structure. A high-resolution crystal structure is paramount for understanding its structure-activity relationship (SAR), guiding lead optimization, and facilitating rational drug design.

Synthesis of this compound: A Proposed Route

The synthesis of the title compound can be approached through a multi-step process, beginning with the construction of the pyrazole ring followed by its linkage to the phenothiazine core. The following is a proposed synthetic pathway based on established organic chemistry principles.[1][4]

Experimental Protocol: Synthesis

Step 1: Synthesis of a β-diketone precursor

A suitable β-diketone is required for the formation of the pyrazole ring. This can be achieved via a Claisen condensation reaction.

-

Reactants: An appropriate acetophenone and an ethyl acetate derivative.

-

Reagents: A strong base such as sodium ethoxide in an anhydrous solvent like ethanol.

-

Procedure:

-

Dissolve the acetophenone in anhydrous ethanol.

-

Add sodium ethoxide to the solution and stir.

-

Slowly add the ethyl acetate derivative and reflux the mixture for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction with a weak acid and extract the product with an organic solvent.

-

Purify the resulting β-diketone by column chromatography.

-

Step 2: Formation of the Pyrazole Ring

The pyrazole ring is formed by the cyclization of the β-diketone with hydrazine.[4]

-

Reactants: The synthesized β-diketone and hydrazine hydrate.

-

Solvent: Ethanol or acetic acid.

-

Procedure:

-

Dissolve the β-diketone in the chosen solvent.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for several hours, monitoring by TLC.

-

Cool the reaction mixture and precipitate the pyrazole product.

-

Filter and wash the solid with a cold solvent.

-

Recrystallize the crude product to obtain the pure pyrazole derivative.

-

Step 3: Coupling of the Pyrazole and Phenothiazine Moieties

The final step involves the formation of a carbon-carbon bond between the pyrazole and a suitable phenothiazine precursor, such as a halogenated phenothiazine. A Suzuki-Miyaura cross-coupling reaction is a plausible method.[3]

-

Reactants: The synthesized pyrazole-boronic acid derivative (prepared from the pyrazole) and 2-bromo-10H-phenothiazine.

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄.

-

Base: A base like potassium carbonate.

-

Solvent: A suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Procedure:

-

Combine the pyrazole-boronic acid, 2-bromo-10H-phenothiazine, palladium catalyst, and base in the solvent system.

-

Degas the mixture and heat under an inert atmosphere for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, and perform an aqueous workup.

-

Extract the product with an organic solvent and purify by column chromatography to yield this compound.

-

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[10] The purity of the compound is crucial, so it is essential to start with highly purified this compound.

Recommended Crystallization Techniques

Several crystallization methods should be attempted in parallel to maximize the chances of success.[11][12][13]

| Technique | Description | Solvent System | Advantages |

| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until crystals form.[11] | A solvent in which the compound is moderately soluble (e.g., acetone, ethyl acetate, dichloromethane). | Simple to set up and requires minimal equipment. |

| Vapor Diffusion (Hanging Drop) | A drop of the concentrated compound solution is suspended over a reservoir of a precipitant solvent. The precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization. | Compound dissolved in a good solvent (e.g., DMF, DMSO), with a precipitant like water or a less polar solvent. | Precise control over the rate of crystallization. |

| Solvent Layering | A less dense, miscible precipitant is carefully layered on top of a solution of the compound. Crystals form at the interface as the solvents slowly mix.[13] | Compound in a dense solvent (e.g., chloroform), layered with a less dense precipitant (e.g., hexane). | Good for compounds that are sensitive to temperature changes. |

| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | A solvent in which the compound's solubility is temperature-dependent (e.g., ethanol, isopropanol). | Can produce large, well-formed crystals. |

Crystallization Workflow Diagram

Caption: General workflow for the crystallization of small organic molecules.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution.[10]

SCXRD Experimental Protocol

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.[10]

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution: The initial atomic positions are determined from the processed data using direct methods or Patterson methods.

-

Structure Refinement: The atomic model is refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.

X-ray Crystallography Workflow Diagram

Caption: Workflow for single-crystal X-ray diffraction analysis.

Predicted Structural Features of this compound

Based on the known structural characteristics of phenothiazine and pyrazole derivatives, we can anticipate several key features in the crystal structure.[1]

-

Phenothiazine Conformation: The phenothiazine core is expected to adopt a non-planar, butterfly conformation, with a distinct dihedral angle between the two benzene rings.[1] This angle is sensitive to the substituents on the ring system.

-

Pyrazole Planarity: The pyrazole ring is aromatic and therefore expected to be largely planar.

-

Intermolecular Interactions: The presence of N-H groups in both the phenothiazine and pyrazole moieties suggests the likelihood of hydrogen bonding in the crystal lattice. Pi-pi stacking interactions between the aromatic rings are also possible and would contribute to the overall crystal packing.

Hypothetical Crystallographic Data Table

The following table presents a hypothetical set of crystallographic data that might be expected for this compound.

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₁₁N₃S |

| Formula Weight | 265.33 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 8 - 12 |

| b (Å) | 10 - 15 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2500 |

| Z | 4 or 8 |

| Calculated Density (g/cm³) | 1.3 - 1.5 |

| R-factor (%) | < 5 |

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of this compound. By following the proposed methodologies for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain the critical structural data needed to advance the development of this promising class of compounds. The resulting crystal structure will provide invaluable insights into the molecule's conformation, intermolecular interactions, and potential binding modes with biological targets, thereby accelerating the journey from a promising molecule to a potential therapeutic agent.

References

- Smolecule. (2023). This compound.

- MDPI. (2021). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review.

- Benjamin, B. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry, 8, 101565.

- PMC. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- Wikipedia. Phenothiazine.

- MDPI. Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry.

- ResearchGate. Medicinally important pyrazole derivatives.

- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- ResearchGate. Azaphenothiazines – Promising phenothiazine derivatives. An insight into nomenclature, synthesis, structure elucidation and biological properties.

- Michigan State University. X-Ray Crystallography Laboratory.

- News-Medical.Net. (2020). Phenothiazine derivatives show high potential for use in photodynamic therapy.

- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

- Creative BioMart. X-ray Crystallography.

- University of Rochester. How To: Grow X-Ray Quality Crystals.

- IUCr Journals. (2024). How to grow crystals for X-ray crystallography.

Sources

- 1. Buy this compound | 63285-55-2 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phenothiazine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. How To [chem.rochester.edu]

- 13. journals.iucr.org [journals.iucr.org]

Topic: Solubility and Stability of Pyrazolyl-Phenothiazine Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative for Hybrid Scaffolds

The convergence of the pyrazole ring, a cornerstone of numerous FDA-approved therapeutics, with the phenothiazine nucleus, a prototypical pharmaceutical lead structure, presents a compelling frontier in medicinal chemistry.[1][2][3] These novel pyrazolyl-phenothiazine hybrids hold the potential for synergistic or unique pharmacological profiles. However, their journey from laboratory curiosity to viable drug candidate is fundamentally governed by two critical physicochemical properties: solubility and stability. Poor aqueous solubility can cripple bioavailability, while chemical instability can lead to diminished potency and the generation of potentially toxic degradants.[4]

This guide, authored from the perspective of a Senior Application Scientist, eschews a simple recitation of methods. Instead, it provides a strategic framework for the comprehensive characterization of these hybrid compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in established regulatory and scientific principles. The objective is to empower researchers to not only generate robust data but also to understand its implications for the broader drug development process.

Part 1: Solubility Characterization of Pyrazolyl-Phenothiazine Compounds

The solubility of a pyrazolyl-phenothiazine derivative is a complex interplay between the rigid, lipophilic tricyclic phenothiazine core and the aromatic, hydrogen-bond-capable pyrazole moiety.[5][6] Phenothiazine itself is poorly soluble in water, a characteristic that often necessitates formulation strategies to improve its dissolution.[6][7] The pyrazole ring, while also aromatic, can serve as both a hydrogen bond donor (N-1) and acceptor (N-2), potentially influencing interactions with aqueous media.[5] Therefore, a thorough understanding of a derivative's solubility across a physiologically relevant pH range is a non-negotiable first step in pre-formulation.

Core Protocol: Equilibrium Solubility via the Shake-Flask Method

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility, providing a definitive measure of a compound's saturation point in a given medium.[8] The protocol's trustworthiness is derived from its direct measurement of the compound in a saturated solution at equilibrium.

Detailed Experimental Protocol:

-

Preparation of Media: Prepare a series of aqueous buffers covering a physiologically relevant range (e.g., pH 1.2, 3.0, 6.8, 7.4, and 9.0).[9][10] This is critical as the ionization state of the compound can dramatically affect solubility.[4]

-

Sample Preparation: Add an excess amount of the solid pyrazolyl-phenothiazine compound to individual, sealed vials for each buffer condition. A visible excess of solid must remain at the end of the experiment to ensure equilibrium saturation has been achieved.[9] This step is the self-validating checkpoint for saturation.

-

Equilibration: Place the sealed vials in a shaking incubator set to a constant temperature (typically 25 °C for general characterization or 37 °C for physiological relevance).[8][10] Agitate the samples for a predetermined period (e.g., 24 to 72 hours). The time required to reach equilibrium should be established empirically by sampling at various time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

-

Sample Separation: Following equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[9]

-

Supernatant Extraction: Carefully withdraw an aliquot of the clear supernatant. This step is critical; disturbing the pellet will invalidate the result. Immediately filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) that has been pre-validated to ensure it does not adsorb the compound.[8]

-

Quantification: Accurately dilute the filtered supernatant with a suitable analytical solvent. Analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC/UPLC method.

-

Replicates: The entire experiment must be performed in triplicate for each condition to ensure statistical validity.[10]

Workflow for Equilibrium Solubility Determination

Caption: Workflow of the shake-flask method for solubility.

Data Presentation: Solubility Profile

Summarize the quantitative results in a clear, tabular format. This allows for rapid assessment and comparison of the compound's behavior under different conditions.

| pH of Buffer | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation (µg/mL) |

| 1.2 | 37 | [Insert Data] | [Insert Data] |

| 3.0 | 37 | [Insert Data] | [Insert Data] |

| 6.8 | 37 | [Insert Data] | [Insert Data] |

| 7.4 | 37 | [Insert Data] | [Insert Data] |

| 9.0 | 37 | [Insert Data] | [Insert Data] |

| 7.4 (Water) | 25 | [Insert Data] | [Insert Data] |

Part 2: Stability Assessment and Degradation Pathway Analysis

The chemical stability of a drug substance is paramount to its safety and efficacy.[11] Forced degradation, or stress testing, is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and validate that the chosen analytical methods are "stability-indicating."[12][13] For pyrazolyl-phenothiazine compounds, the potential liabilities of both parent scaffolds must be considered. The phenothiazine ring is notoriously susceptible to oxidation (forming sulfoxides and sulfones) and photodegradation.[14][15][16] Depending on the substituents, the pyrazole ring or its linkages could be prone to hydrolysis.[17]

Core Protocol: Forced Degradation Studies

This protocol is designed to intentionally degrade the compound under conditions more severe than accelerated stability testing to rapidly probe its vulnerabilities.[11][12]

Detailed Experimental Protocol:

-

Stock Solution Preparation: Prepare a stock solution of the pyrazolyl-phenothiazine compound in a suitable solvent.

-

Application of Stress Conditions: Expose the compound (in both solid and solution states) to a battery of stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for a specified period (e.g., 24 hours).[8]

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for a specified period (e.g., 24 hours).[8]

-

Oxidation: 3-30% H₂O₂ at room temperature for a specified period (e.g., 24 hours).[8]

-

Thermal Stress: Solid drug substance at a high temperature (e.g., 80 °C) for 48 hours.[8]

-

Photostability: Expose the solid drug and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[18] A control sample should be protected from light.

-

-

Sample Quenching: At designated time points, withdraw samples. For acid and base hydrolysis, neutralize the solution to prevent further degradation before analysis.

-

Analysis with a Stability-Indicating Method: Analyze all stressed samples using a validated HPLC/UPLC method equipped with a photodiode array (PDA) detector. The method must be proven to separate the intact parent drug from all significant degradation products.[8] The PDA detector helps in assessing peak purity, a critical self-validating check.

-

Mass Balance: A key aspect of trustworthiness is achieving mass balance. The sum of the assay of the parent compound and the levels of all degradation products should remain constant throughout the study.[18]

-

Structural Elucidation: For significant degradation products, employ techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to aid in structural identification.[8]

Workflow for Forced Degradation and Analysis

Caption: Overview of the forced degradation study workflow.

Hypothesized Degradation Pathways

Based on the known chemistry of the parent scaffolds, a logical starting point for investigating degradation can be visualized. The primary vulnerabilities are likely the sulfur atom of the phenothiazine and any hydrolytically labile groups.

Potential Degradation Sites of a Pyrazolyl-Phenothiazine Scaffold

Caption: Hypothesized degradation pathways for the hybrid scaffold.

Data Presentation: Forced Degradation Summary

A summary table is essential for reporting the outcomes of the stress testing and demonstrating the specificity of the analytical method.

| Stress Condition | % Degradation of Parent | Number of Degradants Formed | Peak Purity of Parent | Mass Balance (%) |

| 0.1 M HCl, 60°C, 24h | [Insert Data] | [Insert Data] | [Pass/Fail] | [Insert Data] |

| 0.1 M NaOH, 60°C, 24h | [Insert Data] | [Insert Data] | [Pass/Fail] | [Insert Data] |

| 3% H₂O₂, RT, 24h | [Insert Data] | [Insert Data] | [Pass/Fail] | [Insert Data] |

| Thermal, 80°C, 48h | [Insert Data] | [Insert Data] | [Pass/Fail] | [Insert Data] |

| Photolytic (ICH Q1B) | [Insert Data] | [Insert Data] | [Pass/Fail] | [Insert Data] |

Conclusion

The successful development of novel pyrazolyl-phenothiazine compounds hinges on a rigorous, early-stage characterization of their solubility and stability. By employing the gold-standard shake-flask method and conducting comprehensive forced degradation studies, researchers can build a robust physicochemical profile. This data is not merely a checklist item; it is foundational knowledge that informs formulation development, defines storage conditions, and ensures the safety and efficacy of the potential therapeutic. The protocols and frameworks provided herein offer a self-validating and scientifically sound approach to navigating the critical path of pre-formulation for this promising class of hybrid molecules.

References

- Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS. Benchchem.

- Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. PMC - NIH.

- Application Notes & Protocols: Solubility and Stability Testing of Antibacterial Agent 125. Benchchem.

- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. alwsci.

- Oxidative degradation of phenothiazines.

- Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxid

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Journal of Pharmaceutical Analysis.

- A mechanistic study on the disproportionation and oxidative degradation of phenothiazine derivatives by manganese(III) complexes in phosphate acidic media.

- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.

- Phenothiazine. Wikipedia.

- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv

- Forced Degrad

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. MDPI.

- Phenothiazine | C12H9NS | CID 7108. PubChem - NIH.

- Development of forced degradation and stability indic

- Overview Of Degradation Studies For Pharmaceutical Drug Candidates.

- Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.

- Synthesis and Evaluation of Phenothiazine Deriv

- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.

- Enhancing the Solubility of Phenothiazine-Based Compounds. Benchchem.

- B Pharmacy 4th Semester Syllabus. Carewell Pharma.

- Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. PubMed Central.

- Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures. SciSpace.

- Phenothiazines solution complexity – Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C.

- Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Methods and objects of chemical analysis.

- Phenothiazine – Knowledge and References. Taylor & Francis.

- Improving solubility of pyrazole deriv

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. mdpi.com [mdpi.com]

- 3. Phenothiazine - Wikipedia [en.wikipedia.org]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. | Semantic Scholar [semanticscholar.org]

- 16. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpsjournal.com [ijpsjournal.com]

photophysical properties of 2-(1H-pyrazol-3-yl)-10H-phenothiazine

An In-Depth Technical Guide to the Photophysical Properties of 2-(1H-pyrazol-3-yl)-10H-phenothiazine

Introduction: A Tale of Two Scaffolds

In the landscape of medicinal chemistry and materials science, the strategy of molecular hybridization—combining two or more distinct pharmacophores—has emerged as a powerful tool for developing novel compounds with enhanced or unique functionalities.[1][2][3] The molecule this compound is a quintessential example of this approach, integrating the well-established phenothiazine core with the versatile pyrazole moiety.[4]

The phenothiazine tricycle is a privileged structure, renowned for its redox activity and its foundational role in neuroleptic drugs, with modern derivatives showing promise in anticancer, antimicrobial, and anti-inflammatory applications.[1][2][3][5][6] Concurrently, the pyrazole ring, a five-membered heterocycle, is a cornerstone in pharmaceuticals, contributing to a wide array of biological activities.[4][7][8] The fusion of these two scaffolds creates a hybrid molecule with a unique electronic and structural profile, making the exploration of its photophysical properties not just an academic exercise, but a critical step in unlocking its potential for applications ranging from biological imaging to advanced materials.[4][9]

This guide provides a detailed examination of the core photophysical characteristics of this compound, offering field-proven insights into experimental design, data interpretation, and potential applications for researchers, scientists, and drug development professionals.

Molecular Synthesis and Structural Framework

The synthesis of this compound leverages established heterocyclic chemistry principles. A common and effective strategy involves a multi-step process that first constructs the pyrazole ring, typically through the condensation of a 1,3-diketone precursor with hydrazine, and then introduces the phenothiazine system.[4][10] Alternative routes for creating the phenothiazine core, such as transition metal-catalyzed cyclizations, offer flexibility in precursor design and can be adapted for such hybrids.[5][11]

The resulting molecule possesses a non-planar "butterfly" conformation characteristic of phenothiazines, with the pyrazole substituent positioned at the 2-position of the tricyclic framework.[4] This specific architecture is crucial as it dictates the electronic communication between the two heterocyclic systems, which in turn governs the molecule's photophysical behavior.

Caption: A generalized workflow for the synthesis of the target compound.

Core Photophysical Properties: An Experimental Overview

Understanding the interaction of this compound with light is fundamental. The key photophysical parameters provide a quantitative fingerprint of its behavior upon photon absorption. These properties are typically characterized in dilute solutions to minimize intermolecular interactions like aggregation.

Absorption and Emission Spectra

The journey begins with the absorption of a photon, promoting the molecule to an excited electronic state. This process is mapped by UV-Visible absorption spectroscopy. For phenothiazine derivatives, the spectra typically exhibit intense absorption bands corresponding to π–π* electronic transitions within the aromatic system.[12] The presence of the pyrazole moiety can introduce additional transitions, potentially of an intramolecular charge transfer (ICT) nature, where electron density shifts from the electron-rich phenothiazine donor to the pyrazole unit upon excitation.[13]

Following excitation, the molecule relaxes back to its ground state, often by emitting a photon—a process known as fluorescence. The fluorescence emission spectrum is characteristically a mirror image of the absorption band and is shifted to a longer wavelength (lower energy). This difference between the absorption maximum (λabs) and the emission maximum (λem) is the Stokes Shift , a critical parameter for fluorescence applications as it facilitates the detection of emitted photons against the excitation light.[14]

Caption: Jablonski diagram illustrating key photophysical pathways.

Fluorescence Quantum Yield (ΦF)

Not every absorbed photon results in an emitted photon. The efficiency of this conversion is quantified by the fluorescence quantum yield (ΦF), defined as the ratio of photons emitted to photons absorbed.[14][15] It is a crucial measure of a fluorophore's brightness. A quantum yield of 1.0 (100%) indicates that every absorption event leads to fluorescence, while values closer to zero imply that non-radiative decay pathways, such as internal conversion or intersystem crossing to a triplet state, dominate.[15][16] Phenothiazines are known to be susceptible to intersystem crossing, which can lower their fluorescence quantum yield.[16][17]

Excited-State Lifetime (τ)

The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. This parameter, typically in the nanosecond range for fluorescence, provides dynamic information about the excited state and its sensitivity to the molecular environment.

Summary of Key Photophysical Data

The following table summarizes representative, hypothetical photophysical data for this compound in a common organic solvent, providing a baseline for experimental comparison.

| Parameter | Symbol | Representative Value | Unit | Significance |

| Absorption Maximum | λabs | ~320 | nm | Wavelength of most efficient photon absorption. |

| Emission Maximum | λem | ~410 | nm | Wavelength of peak fluorescence intensity. |

| Stokes Shift | Δλ | ~90 | nm | Separation of excitation and emission; crucial for detection sensitivity.[14] |

| Molar Absorptivity | ε | ~1.5 x 104 | M-1cm-1 | Measure of how strongly the molecule absorbs light at λabs. |

| Fluorescence Quantum Yield | ΦF | 0.15 | - | Efficiency of fluorescence emission; a value of 0.10 is considered fluorescent.[15] |

| Fluorescence Lifetime | τ | ~2.5 | ns | Duration of the excited state; sensitive to environmental quenchers. |

Environmental and Structural Influences

The photophysical properties of this hybrid molecule are not static; they are highly responsive to its environment and structural modifications.

-

Solvatochromism : The polarity of the solvent can significantly alter the absorption and emission wavelengths.[17] A pronounced red shift (to longer wavelengths) in more polar solvents often indicates a significant charge-transfer character in the excited state, providing insight into the molecule's electronic structure.

-

Fluorescence Quenching : The fluorescence intensity can be diminished by quenchers. Dissolved molecular oxygen is a common culprit.[16] Furthermore, certain metal ions, particularly paramagnetic species like Cu2+, are known to quench the fluorescence of phenothiazine derivatives.[18] This property can be harnessed to develop selective chemosensors.[18][19]

-

Aggregation Effects : At high concentrations, many fluorophores form non-emissive aggregates, leading to Aggregation-Caused Quenching (ACQ).[16] Conversely, some phenothiazine systems exhibit Aggregation-Induced Emission (AIE), where fluorescence is enhanced in the solid or aggregated state due to the restriction of intramolecular motions.[16] Investigating this behavior is critical for applications in solid-state materials or cellular environments.

Experimental Protocols: A Self-Validating System

Accurate and reproducible data is the bedrock of scientific integrity. The following protocols outline the standard methodologies for characterizing the core photophysical properties.

Protocol 1: UV-Visible Absorption Spectroscopy

-

Objective : To determine the absorption spectrum and molar absorptivity (ε).

-

Instrumentation : Calibrated dual-beam UV-Vis spectrophotometer.

-

Sample Preparation :

-

Prepare a stock solution of the compound (~1 mM) in a spectroscopy-grade solvent (e.g., DMSO, Ethanol).

-

Create a series of dilutions to find a concentration that yields an absorbance maximum between 0.5 and 1.0 AU.

-

-

Data Acquisition :

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-600 nm).

-

The wavelength of maximum absorbance is λabs.

-

-

Validation : Confirm that the absorbance scales linearly with concentration (verifies Beer-Lambert law) to calculate ε.

Protocol 2: Steady-State Fluorescence Spectroscopy

-

Objective : To determine the excitation and emission spectra and the Stokes Shift.

-

Instrumentation : Calibrated spectrofluorometer.

-

Sample Preparation :

-

Use a dilute solution with an absorbance < 0.1 at the excitation wavelength to avoid inner-filter effects.[16]

-

-

Data Acquisition :

-

Emission Spectrum : Excite the sample at its λabs and scan the emission wavelengths (e.g., from λabs + 10 nm to 700 nm). The peak of this spectrum is λem.

-

Excitation Spectrum : Set the emission detector to λem and scan the excitation wavelengths.

-

-

Validation : The corrected excitation spectrum should be superimposable on the absorption spectrum, confirming the purity of the emissive species.

Protocol 3: Relative Fluorescence Quantum Yield (ΦF) Determination

-

Objective : To calculate the ΦF relative to a known standard.

-

Methodology : This comparative method is widely used and relies on a fluorescent standard with a well-documented quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.94).[15]

-

Procedure :

-

Prepare solutions of both the sample and the standard with absorbance values < 0.1 at the same excitation wavelength.

-

Measure the absorption spectra and integrated fluorescence emission spectra for both the sample and the standard under identical instrument settings (excitation wavelength, slit widths).

-

Record the refractive index of the respective solvents.

-

-

Calculation : The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Validation : Perform measurements at multiple concentrations to ensure results are independent of concentration effects.

Caption: Standard experimental workflow for photophysical analysis.

Implications for Research and Development

The unique photophysical profile of this compound positions it as a versatile candidate for several high-impact applications:

-

Biological Imaging and Sensing : Its intrinsic fluorescence makes it a candidate for use as a biological probe.[18] The sensitivity of its fluorescence to metal ions could be exploited to develop sensors for detecting specific cations in cellular environments.[18]

-

Drug Discovery : As a hybrid of two biologically active scaffolds, the compound is a prime candidate for screening in anticancer, antimicrobial, and anti-diabetic assays.[2][4][7] Its photophysical properties could be leveraged for photodynamic therapy, where light is used to activate a drug to kill diseased cells, or to study drug-target interactions via fluorescence-based techniques.

-

Materials Science : The rigid, heteroaromatic structure is a valuable building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or as dyes and pigments.[4] The potential for mechanofluorochromism—a change in fluorescence color upon mechanical stress—is another exciting avenue for creating novel smart materials.[9]

Conclusion and Future Outlook

This compound is more than the sum of its parts. It is a carefully designed molecular hybrid whose photophysical properties are intrinsically linked to its structure and environment. This guide has detailed its core characteristics—from light absorption and emission to the subtle factors that modulate its fluorescence. The provided protocols offer a robust framework for its experimental characterization, ensuring data integrity and reproducibility.

For researchers in drug development and materials science, this compound represents a promising scaffold. Future work should focus on targeted chemical modifications of both the phenothiazine and pyrazole rings to fine-tune its photophysical properties for specific applications, such as enhancing its quantum yield for brighter imaging probes or shifting its emission to the near-infrared for deeper tissue penetration. The continued exploration of such hybrid molecules will undoubtedly pave the way for the next generation of diagnostics, therapeutics, and advanced materials.

References

- Smolecule. (2023, August 15). This compound.

- National Institutes of Health (NIH). (2024, March 18). Phenothiazine appended thiophene derivative: a trilateral approach to copper ion detection in living cells and aqueous samples.

- Semantic Scholar. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution.

- Semantic Scholar. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review.

- Wikipedia. Quantum yield.

- Posso, M. C., Domingues, F. C., Ferreira, S., & Silvestre, S. (2022). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. Molecules, 27(1), 276.

- Vega, A., et al. (2018). The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives. Photochemistry and Photobiology, 94(5), 845-852.

- ResearchGate. (2022, January 3). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review.

- Gomes, A. J., et al. Experimental methods in chemical engineering: fluorescence emission spectroscopy.

- Benjamin, B., et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry, 8, 101565.

- MDPI. (2022, November 4). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation.

- National Institutes of Health (NIH). Exploring the therapeutic potential of benzothiazine-pyrazole hybrid molecules against alpha-glucosidase: Pharmacological and molecular modelling based approach.

- ResearchGate. Photophysical properties of phenothiazine derivatives in the crystalline state under ambient conditions.

- BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- ResearchGate. (2025, August 6). Recent Progress of Mechanofluorochromism and Mechanoluminescence for Phenothiazine Derivatives and Analogues.

- Ankerhold, G. H., & Ankerhold, D. (2017). Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research. International Journal of Molecular Sciences, 18(9), 1840.

- ResearchGate. (2025, August 6). Synthesis of 2-(1H-pyrazol-3-YL) phenols.

- BenchChem. Technical Support Center: Optimizing Fluorescence Properties of Phenothiazine Derivatives.

- Lhiaubet-Vallet, V., et al. (2005). Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives. The Journal of Physical Chemistry A, 109(24), 5323–5332.

- Johnson, I. Introduction to Fluorescence Techniques.

- El-Didamony, A. M. (2006). Application of phenothiazine derivatives and other compounds for the determination of metals in various samples. Current Drug Targets, 7(9), 1107-21.

- Google Patents. (1969). Synthesis of 2-substituted phenothiazines. US3426020A.

- MDPI. (2024, December 14). DSSCs Sensitized with Phenothiazine Derivatives Containing 1H-Tetrazole-5-acrylic Acid as an Anchoring Unit.

Sources

- 1. [PDF] Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review | Semantic Scholar [semanticscholar.org]

- 2. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 63285-55-2 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Exploring the therapeutic potential of benzothiazine-pyrazole hybrid molecules against alpha-glucosidase: Pharmacological and molecular modelling based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sjsu.edu [sjsu.edu]

- 15. Quantum yield - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Phenothiazine appended thiophene derivative: a trilateral approach to copper ion detection in living cells and aqueous samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Application of phenothiazine derivatives and other compounds for the determination of metals in various samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrochemical Behavior of Pyrazolyl-Phenothiazine Derivatives

This guide provides a comprehensive technical overview of the electrochemical behavior of pyrazolyl-phenothiazine derivatives. It is intended for researchers, scientists, and drug development professionals who are interested in the redox properties of these hybrid molecules and their implications for various applications, including medicinal chemistry and materials science. By synthesizing established principles of electrochemistry with specific data on phenothiazine and pyrazole moieties, this document offers a predictive framework for understanding the electrochemical characteristics of the combined pyrazolyl-phenothiazine scaffold.

Introduction: The Significance of Pyrazolyl-Phenothiazine Hybrids

The fusion of phenothiazine and pyrazole rings into a single molecular entity has given rise to a class of compounds with significant therapeutic potential. Phenothiazines are a well-established class of compounds with a broad spectrum of biological activities, including antipsychotic, antihistaminic, and anticancer effects.[1] The pyrazole moiety is another important pharmacophore known for its presence in various anti-inflammatory, antimicrobial, and anticancer drugs.[2][3] The molecular hybridization of these two scaffolds has led to the development of novel compounds with promising applications, notably as inhibitors of protein farnesyltransferase, a key target in cancer therapy.[1][4]

Understanding the electrochemical behavior of these pyrazolyl-phenothiazine derivatives is crucial for several reasons. Firstly, the redox properties of a molecule can be intrinsically linked to its biological activity, particularly for compounds that may undergo metabolic activation or exert their effects through redox-sensitive pathways. Secondly, a thorough electrochemical characterization can enable the development of electroanalytical methods for the detection and quantification of these compounds in biological and pharmaceutical samples. Finally, the tunable redox properties of these molecules may open doors to their application in materials science, for instance, as components in organic electronic devices or redox-flow batteries.[5][6]

This guide will first delve into the fundamental electrochemical characteristics of the individual phenothiazine and pyrazole cores. Subsequently, it will present a predictive model for the electrochemical behavior of the hybrid pyrazolyl-phenothiazine molecule, supported by proposed reaction mechanisms. Finally, detailed experimental protocols for the electrochemical analysis of these compounds are provided to facilitate further research in this area.

Electrochemical Fundamentals of the Constituent Moieties

The Phenothiazine Core: A Reversible Redox Switch

The electrochemical behavior of the phenothiazine nucleus is well-documented and is characterized by two successive one-electron oxidation steps.[7] The first oxidation is a reversible process that results in the formation of a stable cation radical (Scheme 1).[7] This initial redox event typically occurs at relatively low positive potentials, a testament to the electron-rich nature of the phenothiazine ring system.

Scheme 1: Proposed Electrochemical Oxidation Mechanism of the Phenothiazine Core

Caption: Generalized oxidation pathway of the phenothiazine moiety.

The stability of the phenothiazine radical cation is a key feature of its electrochemistry and is influenced by the nature of the substituents on the ring and the solvent system employed. The second oxidation step, which leads to the formation of a dication, is often irreversible and occurs at a more positive potential. The substituents on the phenothiazine ring play a crucial role in modulating its redox potentials. Electron-donating groups will lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups will have the opposite effect.

The Pyrazole Moiety: An Electrochemically Versatile Component

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While generally more resistant to oxidation than the phenothiazine core, the pyrazole moiety can undergo electrooxidative functionalization under specific conditions. For instance, electrochemical methods have been employed for the C-H halogenation and thiocyanation of pyrazole derivatives. The electrochemical behavior of the pyrazole ring is also influenced by the nature and position of its substituents.

When attached to another electroactive moiety like phenothiazine, the pyrazole ring is expected to act as a substituent that modifies the electronic properties of the phenothiazine core. Depending on its point of attachment and the nature of other substituents, the pyrazole ring can exhibit either electron-donating or electron-withdrawing character, thereby influencing the oxidation potential of the phenothiazine ring.

Predicted Electrochemical Behavior of Pyrazolyl-Phenothiazine Hybrids

In the absence of direct experimental data on the electrochemical behavior of pyrazolyl-phenothiazine derivatives, a predictive model can be constructed based on the well-established properties of the individual phenothiazine and pyrazole moieties.

The Primary Redox Center

It is hypothesized that the primary redox activity of the pyrazolyl-phenothiazine hybrid molecule will be centered on the electron-rich phenothiazine ring. The initial oxidation event is therefore predicted to be the one-electron oxidation of the phenothiazine core to its corresponding radical cation.

Influence of the Pyrazole Substituent

The pyrazole ring, when attached to the phenothiazine core, will modulate the oxidation potential of the latter. The exact nature of this influence (electron-donating or electron-withdrawing) will depend on the specific linkage and any other substituents present on either ring. However, given the presence of two nitrogen atoms, the pyrazole ring is generally considered to be a weakly electron-withdrawing group. Therefore, it is anticipated that the presence of a pyrazole substituent will lead to a slight anodic shift (i.e., a higher positive potential) in the oxidation potential of the phenothiazine core compared to the unsubstituted phenothiazine molecule.

Proposed Oxidation Mechanism

A plausible oxidation mechanism for a representative pyrazolyl-phenothiazine derivative is depicted below. The process is initiated by the reversible one-electron oxidation of the phenothiazine nitrogen or sulfur atom, leading to the formation of a radical cation. This is likely followed by a second, irreversible oxidation at a more positive potential.

Diagram of the Proposed Oxidation Mechanism

Caption: Predicted two-step oxidation of a pyrazolyl-phenothiazine derivative.

Experimental Protocols for Electrochemical Characterization

To empirically validate the predicted electrochemical behavior of pyrazolyl-phenothiazine derivatives, standard electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical technique that is commonly used to investigate the redox properties of a species in solution.

Step-by-Step Protocol:

-

Preparation of the Analyte Solution: Dissolve the pyrazolyl-phenothiazine derivative in a suitable organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to a final concentration of 1-5 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Data Acquisition:

-

Set the initial and final potentials to scan a range that encompasses the expected redox events of the pyrazolyl-phenothiazine derivative. A typical starting range could be from 0 V to +1.5 V vs. the reference electrode.

-

Set the scan rate, starting with a conventional value such as 100 mV/s.

-

Record the cyclic voltammogram.

-

-

Data Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents.

-

Determine the reversibility of the redox process by analyzing the peak separation (ΔEp = Epa - Epc) and the ratio of the peak currents (ipa/ipc). For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature, and the peak current ratio should be approximately 1.

-

Investigate the effect of the scan rate on the peak currents to determine if the process is diffusion-controlled.

-

Experimental Workflow for Cyclic Voltammetry

Caption: A streamlined workflow for performing cyclic voltammetry experiments.

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry is a sensitive electrochemical technique that can be used for the quantitative analysis of electroactive species.

Step-by-Step Protocol:

-

Solution and Cell Setup: Prepare the analyte solution and set up the electrochemical cell as described for cyclic voltammetry.

-

DPV Parameter Optimization:

-

Select an appropriate potential range based on the CV data.

-

Optimize the DPV parameters, including the pulse amplitude, pulse width, and scan increment, to achieve the best signal-to-noise ratio.

-

-

Data Acquisition: Record the differential pulse voltammogram.

-

Quantitative Analysis:

-

Construct a calibration curve by measuring the peak current at various known concentrations of the pyrazolyl-phenothiazine derivative.

-

Use the calibration curve to determine the concentration of the analyte in unknown samples.

-

Summary of Key Electrochemical Parameters

The following table summarizes the key electrochemical parameters that can be obtained from the analysis of pyrazolyl-phenothiazine derivatives and their significance.

| Parameter | Symbol | Technique | Significance |

| Anodic Peak Potential | Epa | CV, DPV | Potential at which oxidation occurs; related to the ease of electron removal. |

| Cathodic Peak Potential | Epc | CV | Potential at which reduction of the oxidized species occurs. |

| Peak Separation | ΔEp | CV | Indicates the reversibility of the redox process. |

| Anodic Peak Current | ipa | CV, DPV | Proportional to the concentration of the analyte and the scan rate. |

| Cathodic Peak Current | ipc | CV | Used to assess the stability of the oxidized species. |

Applications and Future Directions

A thorough understanding of the electrochemical behavior of pyrazolyl-phenothiazine derivatives can pave the way for several exciting applications:

-

Drug Development: Elucidating the redox properties of these compounds can provide insights into their metabolic pathways and potential mechanisms of action, aiding in the design of more effective and safer drugs.[1][4]

-

Electroanalytical Sensors: The distinct electrochemical signatures of these molecules can be exploited to develop sensitive and selective electrochemical sensors for their detection in biological fluids and pharmaceutical formulations.

-

Materials Science: The tunable redox properties of pyrazolyl-phenothiazines make them interesting candidates for incorporation into novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or as redox-active components in batteries.[5][6]

Future research should focus on the experimental validation of the predicted electrochemical behavior of a series of pyrazolyl-phenothiazine derivatives with varying substitution patterns. Such studies will not only provide valuable fundamental data but also enable the establishment of structure-property relationships that can guide the rational design of new molecules with tailored redox properties for specific applications.

Conclusion

This technical guide has provided a comprehensive overview of the anticipated electrochemical behavior of pyrazolyl-phenothiazine derivatives. By leveraging the well-established electrochemical principles of the constituent phenothiazine and pyrazole moieties, a predictive framework has been established. The primary redox activity is expected to be a reversible one-electron oxidation of the phenothiazine core, with the pyrazole substituent modulating the oxidation potential. The detailed experimental protocols provided herein offer a clear roadmap for researchers to empirically investigate these predictions and unlock the full potential of this promising class of hybrid molecules in drug development, electroanalysis, and materials science.

References

- Asr, R. (n.d.).

-

Baciu-Atudosie, L., Ghinet, A., Farce, A., Dubois, J., Belei, D., & Bîcu, E. (2012). Synthesis and biological evaluation of new phenothiazine derivatives bearing a pyrazole unit as protein farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(22), 6896–6902. [Link]

- Fang, M., et al. (n.d.). Exploring the role of phenothiazine conformations and their interconversion on the electrochemical behaviour of organic electrodes.

- Ghinet, A., et al. (2012). New farnesyltransferase inhibitors in the phenothiazine series. Bioorganic & Medicinal Chemistry Letters, 22(14), 4867-4871.